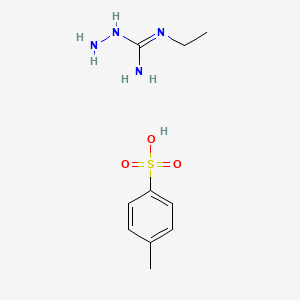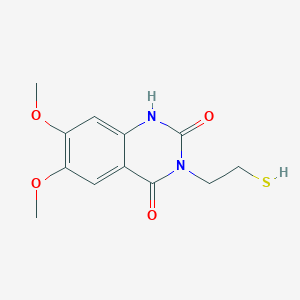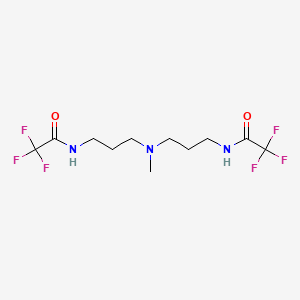
1,1'-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene is an organic compound with the molecular formula C({23})H({32})O This compound features a central hexane backbone substituted with methoxy and tetramethyl groups, flanked by two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene typically involves the following steps:
-
Formation of the Central Hexane Backbone: : The central hexane backbone can be synthesized through a series of alkylation reactions. Starting with a suitable hexane derivative, methyl groups are introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst such as aluminum chloride.
-
Introduction of Methoxy Groups: : The methoxy groups are introduced through nucleophilic substitution reactions. Methanol can be used as the nucleophile in the presence of a strong base like sodium hydride to replace halide leaving groups on the hexane backbone.
-
Attachment of Benzene Rings: : The final step involves the attachment of benzene rings to the hexane backbone. This can be achieved through a coupling reaction, such as a Suzuki coupling, where phenylboronic acid reacts with a halogenated hexane derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzene rings can be hydrogenated to form cyclohexane derivatives using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the interactions of methoxy and methyl groups with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and distribution.
類似化合物との比較
Similar Compounds
1,1’-(1-Methoxy-3,3,5,5-tetramethylbutane-1,1-diyl)dibenzene: Similar structure but with a shorter central backbone.
1,1’-(1-Methoxy-3,3,5,5-tetramethylpentane-1,1-diyl)dibenzene: Similar structure with a pentane backbone.
1,1’-(1-Methoxy-3,3,5,5-tetramethylheptane-1,1-diyl)dibenzene: Similar structure with a heptane backbone.
Uniqueness
1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene is unique due to its specific hexane backbone length and the presence of both methoxy and tetramethyl groups, which confer distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of 1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
164802-26-0 |
|---|---|
分子式 |
C23H32O |
分子量 |
324.5 g/mol |
IUPAC名 |
(1-methoxy-3,3,5,5-tetramethyl-1-phenylhexyl)benzene |
InChI |
InChI=1S/C23H32O/c1-21(2,3)17-22(4,5)18-23(24-6,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,17-18H2,1-6H3 |
InChIキー |
YJWPJVVDURTHDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)
methanone](/img/structure/B14278765.png)





![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)





